2-Phenyl-1,2,3,4-tetrahydroisoquinoline belongs to the class of alkaloids, specifically a type of heterocyclic compound. Its structure can be categorized as an aromatic amine due to the presence of the phenyl group attached to a nitrogen atom within a cyclic framework.
The synthesis of 2-Phenyl-1,2,3,4-tetrahydroisoquinoline can be achieved through various methods. The most common synthetic route involves the Pictet-Spengler reaction, where phenethylamine reacts with an aldehyde in the presence of an acid catalyst. This method allows for the formation of the tetrahydroisoquinoline core effectively.
The molecular structure of 2-Phenyl-1,2,3,4-tetrahydroisoquinoline can be represented as follows:
2-Phenyl-1,2,3,4-tetrahydroisoquinoline participates in various chemical reactions:
The mechanism of action for 2-Phenyl-1,2,3,4-tetrahydroisoquinoline is primarily related to its interactions with biological targets:
The applications of 2-Phenyl-1,2,3,4-tetrahydroisoquinoline are diverse:
The 1,2,3,4-tetrahydroisoquinoline (tetrahydroisoquinoline) core constitutes a privileged heterocyclic scaffold in medicinal chemistry, characterized by a partially saturated isoquinoline structure where the pyridine ring is reduced to a tetrahydropyridine. This bicyclic system consists of a benzene ring fused to a piperidine ring, creating a rigid, planar structure that facilitates diverse molecular interactions. The introduction of a phenyl substituent at the C2 position yields 2-phenyl-1,2,3,4-tetrahydroisoquinoline (2-phenyl-1,2,3,4-tetrahydroisoquinoline), significantly altering the molecule's electronic properties and steric profile. This compound exists as a secondary amine with weakly basic properties (pKa ~8.5), enabling salt formation with strong acids that enhances water solubility for synthetic manipulations [1] [3].
Table 1: Fundamental Molecular Properties of 2-Phenyl-1,2,3,4-tetrahydroisoquinoline
Property | Value |
---|---|
Systematic Name | 2-Phenyl-1,2,3,4-tetrahydroisoquinoline |
Molecular Formula | C₁₅H₁₅N |
CAS Registry Number | 3340-78-1 |
Molar Mass | 209.29 g/mol |
Physical State (RT) | Solid |
Melting Point | Not fully characterized (literature suggests >100°C) |
Storage Conditions | Sealed, dry, room temperature |
Purity (Commercial) | ≥95% |
The phenyl substituent at C2 introduces axial chirality, creating opportunities for stereoselective synthesis. Conformational analysis reveals that the pendant phenyl group can adopt pseudo-equatorial or pseudo-axial orientations relative to the tetrahydroisoquinoline bicycle, influencing molecular recognition properties. This structural rigidity and well-defined three-dimensional architecture make 2-phenyl-1,2,3,4-tetrahydroisoquinoline a valuable scaffold for designing biologically active compounds with specific target-binding capabilities. The molecule's aromatic systems enable π-π stacking interactions with protein residues, while the basic nitrogen provides a site for hydrogen bonding or protonation-dependent ionic interactions [5] [6].
As a privileged scaffold in drug discovery, the tetrahydroisoquinoline nucleus demonstrates remarkable versatility in interacting with diverse biological targets. This adaptability stems from its balanced hydrophobic-hydrophilic character, conformational restraint, and capacity for extensive structural derivatization. The 2-phenyl variant significantly expands this pharmacophoric potential by introducing additional aromatic surface area and steric bulk that can be finely tuned through substitution patterns on the phenyl ring [3] [6].
The exploration of tetrahydroisoquinoline chemistry dates to the early 20th century, with foundational work on the Pictet-Spengler reaction established in 1911. This seminal methodology enabled the cyclocondensation of β-arylethylamines with carbonyl compounds, providing direct access to tetrahydroisoquinoline scaffolds. The specific derivatization at the C2 position with aryl groups emerged as a strategic approach to modulate biological activity and physicochemical properties. 2-Phenyl-1,2,3,4-tetrahydroisoquinoline itself was first synthesized and characterized in the mid-20th century as part of systematic investigations into constrained phenethylamine analogs, initially referred to as "amphetamine-conformationally restrained" (amphetamine-CR) in pharmacological studies [3] [6].
The 2010s witnessed renewed interest in 2-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives within medicinal chemistry, particularly as kinase inhibitor scaffolds. A pivotal advancement occurred in 2016 when researchers reported tetrahydroisoquinoline-containing pyrimidines as potent anaplastic lymphoma kinase inhibitors. These compounds demonstrated significant in vitro and in vivo efficacy against various anaplastic lymphoma kinase mutants, including the challenging G1202R mutation that confers resistance to earlier therapeutics like crizotinib. The specific integration of the 2-phenyl-1,2,3,4-tetrahydroisoquinoline moiety within the pyrimidine-based inhibitor LDK378 analogs significantly enhanced target affinity and selectivity profiles [2].
Table 2: Key Developments in 2-Phenyl-1,2,3,4-tetrahydroisoquinoline Chemistry and Applications
Time Period | Development Milestone | Significance |
---|---|---|
Early 1900s | Development of Pictet-Spengler reaction | Established foundational synthetic route to tetrahydroisoquinoline core |
Mid-1900s | Synthesis of 2-aryl-tetrahydroisoquinolines as constrained phenethylamines | Exploration of structure-activity relationships in neuropharmacology |
2000 | Isolation of jorumycin (complex bis-tetrahydroisoquinoline natural product) | Inspired novel synthetic approaches to tetrahydroisoquinoline-containing antitumor agents |
2015-2016 | Discovery of tetrahydroisoquinoline-pyrimidine hybrids as anaplastic lymphoma kinase inhibitors | Demonstrated therapeutic potential in overcoming anaplastic lymphoma kinase inhibitor resistance in non-small cell lung cancer |
2020 | Engineered biosynthesis of tetrahydroisoquinoline alkaloids in yeast | Achieved gram-scale production of reticuline (key tetrahydroisoquinoline intermediate) enabling synthetic biology approaches |
2020-2024 | Development of enantioselective hydrogenation for tetrahydroisoquinoline synthesis | Enabled stereocontrolled access to chiral 1,3-disubstituted tetrahydroisoquinoline derivatives |
Recent synthetic breakthroughs have further expanded the accessibility of complex derivatives. The 2024 development of an enantioselective and diastereoselective iridium-catalyzed hydrogenation protocol for 1,3-disubstituted isoquinolines represents a sophisticated methodology for accessing chiral 2-phenyl-1,2,3,4-tetrahydroisoquinoline analogs with precise stereocontrol. This methodology enables the synthesis of trans-selective hydrogenation products crucial for biological activity optimization. Additionally, the 2020 establishment of a yeast platform achieving high-titer (4.6 g/L) production of (S)-reticuline, a key biosynthetic precursor to various tetrahydroisoquinoline alkaloids, marked a transformative advancement in the biotechnological production of tetrahydroisoquinoline scaffolds [4] [7].
Unlike many tetrahydroisoquinoline alkaloids that occur naturally in plants and microorganisms, 2-phenyl-1,2,3,4-tetrahydroisoquinoline itself is exclusively of synthetic origin. Plants biosynthesize over 3,000 tetrahydroisoquinoline-containing alkaloids through complex metabolic pathways, predominantly via enzymatic Pictet-Spengler condensations. However, these natural pathways typically employ aldehydes derived from endogenous metabolism—primarily 4-hydroxyphenylacetaldehyde, 4-hydroxydihydrocinnamaldehyde, protocatechuic aldehyde, and secologanin—rather than benzaldehyde derivatives that would yield the 2-phenyl substitution pattern. Consequently, 2-phenyl-1,2,3,4-tetrahydroisoquinoline does not appear in natural alkaloid inventories and must be produced through chemical or biotechnological synthesis [3] [4].
The synthetic routes to 2-phenyl-1,2,3,4-tetrahydroisoquinoline predominantly exploit the classic Pictet-Spengler reaction, involving the condensation of 2-phenylethylamine with benzaldehyde derivatives under acidic conditions. This one-pot methodology proceeds via imine formation followed by electrophilic aromatic substitution, cyclizing to form the tetrahydroisoquinoline core. Recent advances have optimized this approach using catalytic systems and non-acidic conditions to enhance yields and stereoselectivity. Alternative synthetic strategies include:
Table 3: Comparison of Production Methods for 2-Phenyl-1,2,3,4-tetrahydroisoquinoline Scaffolds
Method | Key Features | Scale Potential | Stereochemical Control | Reference Highlights |
---|---|---|---|---|
Classical Pictet-Spengler | Simple setup; requires strong acids; moderate yields | Multi-gram | Limited (racemic) | Standard commercial synthesis [5] |
Catalytic Asymmetric Pictet-Spengler | Chiral catalysts; mild conditions; improved ee | Gram | High (enantioselective) | Recent organocatalytic developments |
N-Alkylation/Cyclization | Flexible benzylamine/haloacetophenone combinations | Kilogram | Moderate (diastereoselective variants) | Used in pharmaceutical intermediate synthesis [6] |
Aryne Annulation/Reduction | Complex isoquinoline intermediates; requires metal catalysts | Gram to hectogram | Excellent (enantioselective hydrogenation) | Stoltz's iridium-catalyzed hydrogenation (2020-2022) [7] |
Engineered Biosynthesis | High titer reticuline production; requires chemical derivatization | Metric ton (projected) | Enzymatic (specific stereoisomers) | 4.6 g/L (S)-reticuline in yeast (2020) [4] |
The emergence of synthetic biology platforms has revolutionized tetrahydroisoquinoline production capabilities. The 2020 development of engineered Saccharomyces cerevisiae strains capable of producing (S)-reticuline—a central tetrahydroisoquinoline alkaloid intermediate—at titers reaching 4.6 g/L represented a 57,000-fold improvement over initial strains. This breakthrough was achieved through extensive metabolic engineering, including the inactivation of seven host oxidoreductases (Ari1, Adh6, Ypr1, Ydr541c, Aad3, Gre2, Hfd1) that previously diverted key aldehyde intermediates toward undesired alcohols and acids. While not directly producing 2-phenyl-1,2,3,4-tetrahydroisoquinoline, this platform provides advanced chiral building blocks that can be chemically transformed into 2-phenyl derivatives, thereby bridging biotechnological and synthetic chemical approaches [4].
The synthetic accessibility of 2-phenyl-1,2,3,4-tetrahydroisoquinoline has enabled extensive exploration of its pharmacological potential, particularly as:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7